

# Application Notes: High-Performance Liquid Chromatography (HPLC) for Ftivazide Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ftivazide

Cat. No.: B12484818

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## Introduction

**Ftivazide** is a derivative of isoniazid and is recognized for its anti-tuberculosis activity.[1] As with any active pharmaceutical ingredient (API), a reliable and accurate analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document provides a detailed application note and protocol for the analysis of **Ftivazide** using a reversed-phase HPLC method with UV detection.

## Chemical Structure of Ftivazide

- Molecular Formula:  $C_{14}H_{13}N_3O_3$ [2]
- IUPAC Name: N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide[2]

## Principle of the Method

This method utilizes reversed-phase chromatography on a C18 stationary phase. The separation is achieved using an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. This combination allows for the effective retention and separation of **Ftivazide** from potential impurities. Detection is performed using a UV spectrophotometer at a wavelength where **Ftivazide** exhibits significant absorbance, ensuring high sensitivity.

## Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided below.

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	20mM Potassium Dihydrogen Phosphate (pH 6.8) : Acetonitrile (60:40 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection	UV at 265 nm
Run Time	10 minutes

## Method Validation Summary

The proposed HPLC method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[\[3\]](#)[\[4\]](#) The validation parameters demonstrate that the method is accurate, precise, linear, and specific for the analysis of **Ftivazide**.

### Linearity

The linearity of the method was evaluated by analyzing a series of **Ftivazide** standard solutions over a concentration range of 10-150 µg/mL. The correlation coefficient ( $R^2$ ) was found to be greater than 0.999, indicating a strong linear relationship between concentration and peak area.

Concentration (µg/mL)	Peak Area (arbitrary units)
10	152,345
25	380,862
50	761,725
75	1,142,587
100	1,523,450
125	1,904,312
150	2,285,175
Correlation Coefficient (R <sup>2</sup> )	0.9998

### Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) for both studies was well within the acceptable limit of  $\leq 2.0\%$ , demonstrating the high precision of the method.

Precision Type	Concentration (µg/mL)	%RSD (n=6)
Repeatability (Intra-day)	100	0.85
Intermediate Precision (Inter-day)	100	1.23

### Accuracy (Recovery)

The accuracy of the method was assessed by performing recovery studies on a sample matrix spiked with known amounts of **Ftivazide** at three different concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%, which is within the acceptable range for pharmaceutical analysis.[5]

Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	80	79.2	99.0%
100%	100	101.1	101.1%
120%	120	118.6	98.8%
Mean Recovery	-	-	99.6%

#### Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Value (µg/mL)
LOD	0.15
LOQ	0.45

#### System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. All parameters met the typical acceptance criteria.

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	$T \leq 2.0$	1.2
Theoretical Plates (N)	$N > 2000$	6500
%RSD of Peak Area (n=6)	$\leq 1.0\%$	0.5%
%RSD of Retention Time (n=6)	$\leq 1.0\%$	0.2%

## Experimental Protocols

### 1. Mobile Phase Preparation (20mM Potassium Dihydrogen Phosphate pH 6.8 : Acetonitrile (60:40 v/v))

- Weigh 2.72 g of potassium dihydrogen phosphate ( $\text{KH}_2\text{PO}_4$ ) and dissolve it in 1000 mL of HPLC grade water.
- Adjust the pH of the buffer solution to 6.8 using a dilute solution of potassium hydroxide.
- Filter the buffer solution through a 0.45  $\mu\text{m}$  nylon membrane filter.
- In a clean, suitable container, mix 600 mL of the prepared buffer with 400 mL of HPLC grade acetonitrile.
- Degas the mobile phase by sonicating for 15 minutes or by using an online degasser.

### 2. Standard Solution Preparation (100 $\mu\text{g/mL}$ )

- Accurately weigh 10 mg of **Ftivazide** reference standard into a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase. Use sonication if necessary to ensure complete dissolution.
- Make up the volume to 100 mL with the mobile phase and mix thoroughly. This is the standard stock solution (100  $\mu\text{g/mL}$ ).
- Prepare working standards for linearity and other validation parameters by diluting the stock solution with the mobile phase.

### 3. Sample Preparation (from a hypothetical tablet formulation)

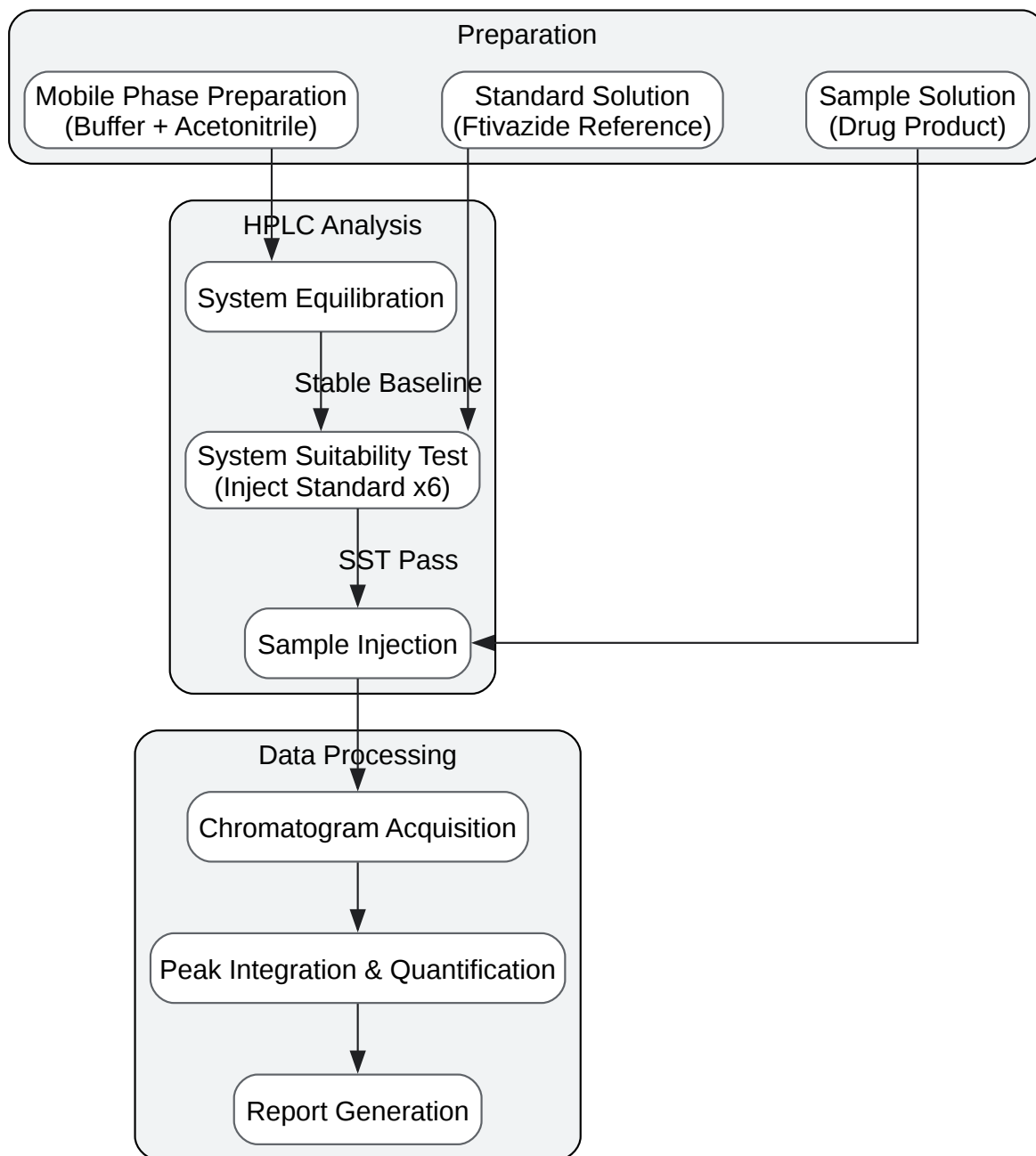
- Weigh and finely powder 20 tablets to get a uniform sample.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Ftivazide** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.

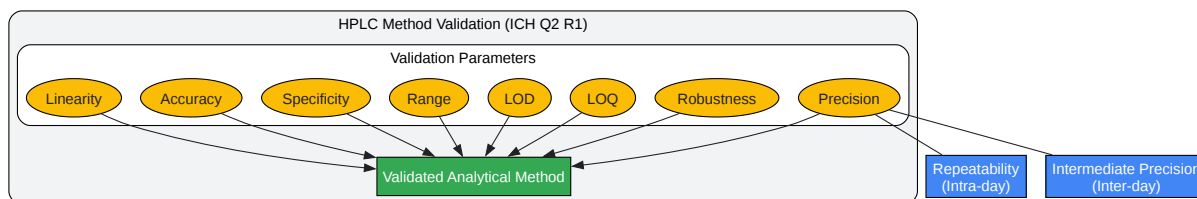
- Allow the solution to cool to room temperature and then make up the volume to 100 mL with the mobile phase.
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter to remove any undissolved excipients. The resulting solution has a nominal concentration of 100  $\mu\text{g/mL}$ .

#### 4. HPLC Analysis Procedure

- Set up the HPLC system with the chromatographic conditions specified in the table above.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (mobile phase) to ensure there are no interfering peaks.
- Inject the standard solution six times to check for system suitability. The %RSD for the peak areas should be  $\leq 1.0\%$ .
- Inject the prepared sample solutions in duplicate.
- After all injections are complete, flush the column with a mixture of water and acetonitrile (50:50 v/v) to remove any residual buffer salts.

## Visualizations





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